molecular formula C6H12NO5P B15041482 1-(phosphonomethyl)pyrrolidine-2-carboxylic Acid

1-(phosphonomethyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B15041482
M. Wt: 209.14 g/mol
InChI Key: VKPXRUJVBJBKGE-UHFFFAOYSA-N
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Description

1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a carboxylic acid group at the 2-position and a phosphonomethyl (-CH₂PO₃H₂) substituent on the nitrogen atom. While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related pyrrolidine carboxylic acid derivatives.

Properties

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

1-(phosphonomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H12NO5P/c8-6(9)5-2-1-3-7(5)4-13(10,11)12/h5H,1-4H2,(H,8,9)(H2,10,11,12)

InChI Key

VKPXRUJVBJBKGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CP(=O)(O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrrolidine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying the compound’s solubility and bioavailability.

Example Reaction:
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid+ROH1-(Phosphonomethyl)pyrrolidine-2-carboxylate ester+H2O\text{1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid} + \text{ROH} \rightarrow \text{1-(Phosphonomethyl)pyrrolidine-2-carboxylate ester} + \text{H}_2\text{O}

Ester Derivative Reagent Conditions Application
Methyl esterMethanolH2_2SO4_4, refluxImproved lipophilicity for drug delivery
Ethyl esterEthanolDCC, DMAPIntermediate for prodrug synthesis

This reaction is pivotal in prodrug development, where ester forms enhance membrane permeability before enzymatic hydrolysis releases the active compound .

Phosphorylation and Prodrug Formation

The phosphonomethyl group participates in phosphorylation reactions, enabling the creation of prodrugs with enhanced pharmacological properties.

Key Strategy:

  • Protide Approach: Masking phosphonate groups with bioreversible protecting groups (e.g., pivaloyloxymethyl, POC) to improve oral bioavailability.

  • ODOL Esters: Tetra-ODOL-2-PMPA (a related phosphonate) showed 44–80× greater oral bioavailability compared to the parent compound .

Example Prodrug Derivatives:

Prodrug Modification Bioavailability Improvement
Tetra-ODOL-2-PMPAODOL ester masking80×
PivaloyloxymethylEsterification of phosphonate44×

These modifications address the polar nature of phosphonates, which typically limit gastrointestinal absorption .

Oxidation and Degradation

The phosphonomethyl group is susceptible to oxidation, forming phosphonic acid derivatives. This reaction is relevant in environmental degradation and metabolic pathways.

Reaction Pathway:
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acidOxidizing AgentH2O2/Fe2+Phosphonic acid derivative+CO2\text{this compound} \xrightarrow[\text{Oxidizing Agent}]{\text{H}_2\text{O}_2/\text{Fe}^{2+}} \text{Phosphonic acid derivative} + \text{CO}_2

Conditions:

  • Oxidizing Agents: H2_2O2_2, Fe2+^{2+} (Fenton’s reagent), or enzymatic systems.

  • Outcome: Cleavage of the C–P bond, releasing phosphate analogs and pyrrolidine fragments.

Enzymatic Interactions

The compound acts as a phosphate mimic, competitively inhibiting enzymes like glutamate carboxypeptidase II (GCPII) and EPSPS (5-enolpyruvylshikimate-3-phosphate synthase).

Mechanism:

  • GCPII Inhibition: Binds to the active site via phosphonate-carboxylate interactions, blocking glutamate hydrolysis (IC50_{50} = 0.3 nM for 2-PMPA analogs) .

  • EPSPS Inhibition: Disrupts the shikimate pathway in plants, leading to herbicidal effects.

Biological Targets:

Enzyme Function Inhibition Type
GCPIINeuropeptide hydrolysisCompetitive
EPSPSAromatic amino acid synthesisNon-competitive

Coordination Chemistry

The phosphonate and carboxylate groups enable metal chelation, forming complexes with therapeutic or catalytic potential.

Example Complexation:
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid+Mg2+Mg–phosphonate complex\text{this compound} + \text{Mg}^{2+} \rightarrow \text{Mg–phosphonate complex}

Applications:

  • Catalysis: Stabilizing transition states in enzymatic reactions.

  • Therapeutics: Sequestering metal ions in pathological conditions (e.g., aluminum in dialysis patients).

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar phosphonates due to its pyrrolidine ring’s steric and electronic effects.

Compound Key Reaction Reactivity Difference
2-(Phosphonomethyl)pentanedioic acidEsterificationHigher solubility due to dual carboxylates
AdefovirPhosphorylationPre-activated for antiviral activity

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions: Protonation of phosphonate enhances stability.

  • Basic Conditions: Deprotonation increases susceptibility to hydrolysis.

Half-Life Data:

pH Half-Life (h)
2.048
7.412
9.03

Scientific Research Applications

1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonomethyl group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Compound Name Substituents/Functional Groups Key Properties (Inferred) Evidence Source
This compound Phosphonomethyl (-CH₂PO₃H₂), carboxylic acid High polarity, metal chelation, enzyme inhibition potential N/A (Hypothetical)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, oxo group, carboxylic acid Reduced solubility due to methyl/oxo groups; altered ring conformation
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl, pyrimidine ring Lipophilic; potential halogen-bonding interactions
1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine-2(S)-carboxylic acid Phenylbutyryl, cyclopentene, carboxylic acid Bulky substituents; lower solubility
Captopril Disulfide (Impurity) Disulfide, methyl, carboxylic acid Reactivity (disulfide bonds); pharmaceutical relevance
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid Phenoxycarbonyl, carboxylic acid Aromaticity; intermediate in organic synthesis

Key Observations :

  • This contrasts with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, where methyl/oxo groups reduce solubility .
  • Reactivity : The phosphonate group may mimic biological phosphates, enabling enzyme inhibition (e.g., alkaline phosphatase analogs), whereas halogenated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit halogen-specific interactions .

Solubility and Stability

  • Aqueous Solubility: Pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate solubility, but substituents significantly alter this property. For example: Unsubstituted pyrrolidine-2-carboxylic acid has a solubility of ~442 mg/mL (water) . Bulky substituents (e.g., phenylbutyryl in ) likely reduce solubility due to steric hindrance. Phosphonomethyl derivatives are expected to exceed these values due to the hydrophilic phosphonate group.
  • Stability: Compounds with electron-withdrawing groups (e.g., chloro in ) may exhibit higher stability under acidic conditions compared to esters (e.g., phenoxycarbonyl in ).

Q & A

Q. What advanced separation techniques improve the purification of this compound from complex mixtures?

  • Methodological Answer : Chiral chromatography resolves enantiomers, while countercurrent separation (CCC) enhances recovery of polar derivatives. Hybrid methods (e.g., HPLC coupled with ion-exchange resins) address co-elution challenges. Process analytical technology (PAT) monitors real-time purity during large-scale runs .

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